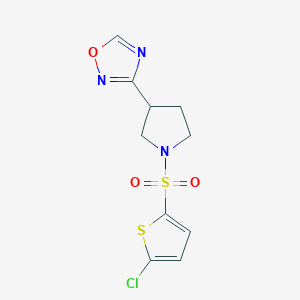![molecular formula C13H15NO B2667966 3-Phenyl-2-azaspiro[3.4]octan-1-one CAS No. 1876227-20-1](/img/structure/B2667966.png)
3-Phenyl-2-azaspiro[3.4]octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-azaspiro[3.4]octan-1-one is a chemical compound with the molecular formula C13H15NO . It is a research compound and is often used in scientific experiments.
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-azaspiro[3.4]octan-1-one can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The exact structure and atom numbering can be calculated using specific tools .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-2-azaspiro[3.4]octan-1-one include a molecular weight of 201.26 . More detailed properties such as boiling point, melting point, and solubility can be determined through further experimental analysis.Aplicaciones Científicas De Investigación
Drug Discovery and Pharmacological Properties
Several studies have explored the pharmacological potential of azaspiro derivatives, including their applications in antiviral and antimicrobial drug development. For instance, specific 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibition against human coronavirus, suggesting the structural versatility and relevance of the azaspiro scaffold in antiviral drug development (Apaydın et al., 2019).
Anticonvulsant and Neuroprotective Effects
N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. Notably, compounds like N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione have shown significant anti-seizure properties, further highlighting the therapeutic potential of azaspiro derivatives in treating neurological disorders (Kamiński et al., 2008).
Chemical Functionalization and Synthesis Techniques
Innovative synthesis techniques, such as iron-catalyzed cascade cyanoalkylation/radical dearomatization, have been developed to access cyanoalkylated 1-azaspiro[4.5]decanes. These methods allow for efficient functionalization of C(sp3)–H bonds and the construction of C(sp3)–C(sp3) bonds, demonstrating the versatility and utility of azaspiro compounds in organic synthesis (Zhang & Zhu, 2017).
Propiedades
IUPAC Name |
1-phenyl-2-azaspiro[3.4]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-5-9-13)11(14-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGEDZPDLIKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-azaspiro[3.4]octan-1-one | |
CAS RN |
1876227-20-1 |
Source


|
| Record name | 3-phenyl-2-azaspiro[3.4]octan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)
![2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2667885.png)


![5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2667891.png)

![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)




![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
